molecular formula C18H18N2O5 B2956668 methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 265315-80-8

methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2956668
CAS No.: 265315-80-8
M. Wt: 342.351
InChI Key: CYTLSYCGVLNAOS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate (compound 3z) is a pyrano-pyridine derivative synthesized via a reflux method using methanol as a solvent, yielding colorless crystals with a melting point of 241–243°C and a moderate yield of 62% . Key spectroscopic features include:

  • IR: Absorptions at 3380 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), and 1660 cm⁻¹ (pyranone C=O).
  • ¹H NMR (d₆-DMSO): δ 1.95 (s, 3H, CH₃), 3.70 (s, 3H, OCH₃), 3.80 (s, 3H, COOCH₃), and aromatic protons at δ 6.85–7.25 .

Properties

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-9-8-12-14(17(21)20-9)13(10-4-6-11(23-2)7-5-10)15(16(19)25-12)18(22)24-3/h4-8,13H,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTLSYCGVLNAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of Functional Groups:

    Formation of the Pyran Ring: The final step involves the formation of the pyran ring through a cyclization reaction, resulting in the fused pyrano[3,2-c]pyridine structure.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups. It may exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 6-position substituent (H, benzyl, or phenethyl) significantly impacts melting points. Bulky groups like benzyl (3aa ) lower the melting point, likely due to reduced crystal packing efficiency.
  • Yield Trends : Phenethyl substitution (3ab ) yields higher (66%) compared to benzyl (3aa , 59%), suggesting steric or electronic factors influence reaction efficiency .

Comparison with 2-Amino-4-(4-Hydroxyphenyl)-7-Methyl-5-Oxo-6-(3-Pyridinylmethyl)-5,6-Dihydro-4H-Pyrano[3,2-c]Pyridine-3-Carbonitrile ()

This analog differs in two critical regions:

4-Position : Hydroxyphenyl replaces methoxyphenyl, introducing a polar -OH group.

3-Position : Carbonitrile (-CN) replaces methyl carboxylate (-COOCH₃).

Impact of Modifications :

  • Electronic Effects : The electron-withdrawing -CN group may alter reactivity, such as nucleophilic attack susceptibility, versus the electron-donating ester in 3z .

Comparison with Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-yl)-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate ()

While structurally distinct (pyrazolo-pyridine core), this compound shares functional similarities:

  • Ester Group : The ethyl carboxylate mirrors the methyl ester in 3z , suggesting comparable metabolic stability.

Research Findings and Data Analysis

Spectroscopic Trends

  • IR: All compounds show strong C=O stretches (~1660–1720 cm⁻¹), but 3z and analogs exhibit additional N–H stretches (~3380 cm⁻¹) absent in non-amino derivatives .
  • ¹H NMR : Methyl groups (δ 1.95–3.80) and aromatic protons (δ 6.85–7.25) are consistent across analogs, with shifts dependent on substituent electronegativity .

Crystallographic Analysis

Structural determination of 3z and analogs likely employed SHELXL () and OLEX2 () for refinement, ensuring high precision in bond-length and angle measurements. Hydrogen-bonding patterns, critical for crystal packing, align with Etter’s graph-set analysis ().

Biological Activity

Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, supported by recent research findings.

Synthesis and Structural Properties

The compound belongs to the pyrano[3,2-c]pyridine class, which has been recognized for various biological activities. The synthesis typically involves multi-step reactions that yield derivatives with diverse functional groups that enhance their biological activity. The structural characteristics include a pyridine core fused with a pyran ring, which is essential for its pharmacological properties.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Inhibition of EGFR and VEGFR-2 : The compound has shown promising inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial targets in cancer therapy. For example, derivative 8a exhibited IC50 values of 1.21 µM for EGFR and 2.65 µM for VEGFR-2 .
  • Comparison with Standard Drugs : When compared to established anticancer agents like doxorubicin and erlotinib, the compound demonstrated comparable or superior efficacy in certain assays .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity.

Research Insights:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial potential .
  • Biofilm Inhibition : The compound also demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is critical for treating chronic infections .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-donating groups such as methoxy enhances its reactivity and interaction with biological targets.

Compound Biological Activity IC50 Values (µM)
Methyl 2-amino...EGFR Inhibition1.21
Methyl 2-amino...VEGFR-2 Inhibition2.65
Derivative 8aAntimicrobial0.22 - 0.25

Case Studies

Several case studies have highlighted the effectiveness of this compound in experimental settings:

  • Cancer Cell Line Studies : In vitro testing on liver, breast, colon, and lung cancer cell lines indicated substantial inhibition of cell proliferation when treated with the compound .
  • Antimicrobial Efficacy Testing : A comprehensive evaluation involving time-kill assays demonstrated that the compound not only inhibited growth but also exhibited bactericidal properties against key pathogens .

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